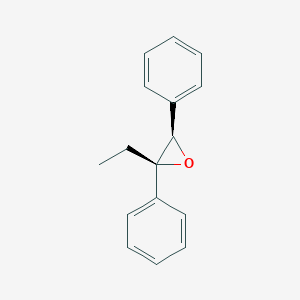
(2R,3R)-2-ethyl-2,3-diphenyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2-ethyl-2,3-diphenyloxirane is a chiral epoxide compound characterized by its two phenyl groups and an ethyl group attached to an oxirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-ethyl-2,3-diphenyloxirane typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the resolution of racemic mixtures through chiral chromatography or crystallization techniques can be employed to obtain the desired enantiomer.
化学反应分析
Types of Reactions
(2R,3R)-2-ethyl-2,3-diphenyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can convert the epoxide to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
(2R,3R)-2-ethyl-2,3-diphenyloxirane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of (2R,3R)-2-ethyl-2,3-diphenyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in both chemical synthesis and biological systems. The compound’s stereochemistry plays a crucial role in its interactions and the resulting products.
相似化合物的比较
Similar Compounds
(2S,3S)-2-ethyl-2,3-diphenyloxirane: The enantiomer of (2R,3R)-2-ethyl-2,3-diphenyloxirane, with similar chemical properties but different biological activities.
(2R,3R)-2,3-butanediol: Another chiral compound with two stereocenters, used in various industrial applications.
(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetraol: A compound with multiple phenyl groups and stereocenters, used in host-guest chemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both phenyl and ethyl groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral chemistry.
属性
分子式 |
C16H16O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
(2R,3R)-2-ethyl-2,3-diphenyloxirane |
InChI |
InChI=1S/C16H16O/c1-2-16(14-11-7-4-8-12-14)15(17-16)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3/t15-,16-/m1/s1 |
InChI 键 |
WTVDAZOYXCCQFU-HZPDHXFCSA-N |
手性 SMILES |
CC[C@]1([C@H](O1)C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CCC1(C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[3,2-C]pyridine-2-methanamine, 4-amino-(9CI)](/img/structure/B13805115.png)
![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
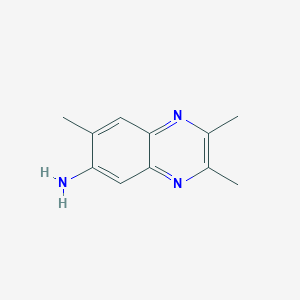

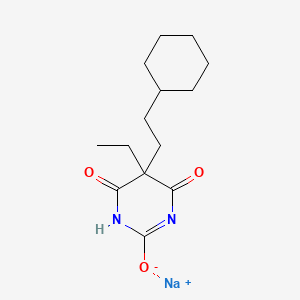

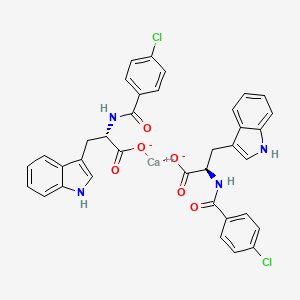
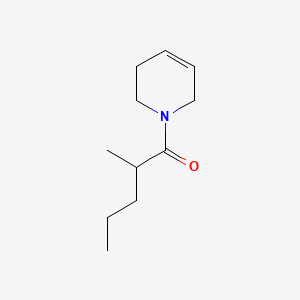
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)
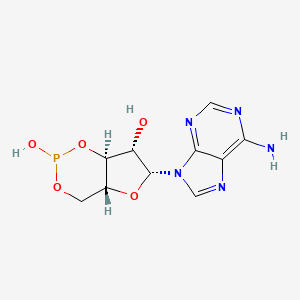

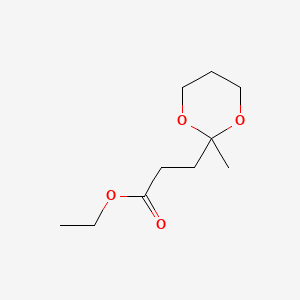
![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
